molecular formula C8H15N3O5 B1666429 11-Azido-3,6,9-trioxaundecanoic Acid CAS No. 172531-37-2

11-Azido-3,6,9-trioxaundecanoic Acid

Cat. No.: B1666429
CAS No.: 172531-37-2
M. Wt: 233.22 g/mol
InChI Key: GIXBCECBLAEYKA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

The azide group in 11-Azido-3,6,9-trioxaundecanoic Acid can react with alkyne, BCN, DBCO via Click Chemistry . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the compound to be attached to other molecules, enabling the study of their behavior in biological systems.

Biochemical Pathways

Given its use in proteomics research , it’s likely that the compound plays a role in protein-related pathways.

Result of Action

It’s known that the compound is used in proteomics research , suggesting that it may have effects on protein function or expression.

Action Environment

The compound is a liquid at room temperature . It’s soluble in water, DMSO, DCM, DMF , which suggests that it can be used in a variety of experimental conditions. Contact with skin and eyes should also be avoided .

Biochemical Analysis

Biochemical Properties

The azide group in 11-Azido-3,6,9-trioxaundecanoic Acid can react with alkyne, BCN, DBCO via Click Chemistry . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This makes this compound a versatile tool in the study of biochemical reactions.

Cellular Effects

While specific cellular effects of this compound are not widely documented, its ability to form stable amide bonds with primary amine groups suggests it could influence a variety of cellular processes. For instance, it could potentially interact with proteins and other biomolecules containing amine groups, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound largely depends on its ability to form stable amide bonds with primary amine groups . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Metabolic Pathways

Given its ability to form stable amide bonds with primary amine groups , it could potentially interact with enzymes or cofactors, and affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-PEG3-CH2COOH typically involves the following steps:

    Starting Material: The process begins with the synthesis of a PEG chain with three ethylene glycol units.

    Azide Introduction: The azide group is introduced through a reaction with sodium azide.

    Carboxylic Acid Formation:

Industrial Production Methods: Industrial production of N3-PEG3-CH2COOH follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography .

Comparison with Similar Compounds

Uniqueness: N3-PEG3-CH2COOH is unique due to its specific structure, which includes three ethylene glycol units, an azide group, and a carboxylic acid group. This combination provides it with high solubility in water and organic solvents, making it versatile for various applications .

Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O5/c9-11-10-1-2-14-3-4-15-5-6-16-7-8(12)13/h1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXBCECBLAEYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448112
Record name 11-Azido-3,6,9-trioxaundecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172531-37-2
Record name 11-Azido-3,6,9-trioxaundecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Azido-3,6,9-trioxaundecanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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